
2-Ethyl-1-nitroanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-nitroanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are aromatic organic compounds with a wide range of applications, particularly in the dye and pharmaceutical industries. The compound is characterized by the presence of an ethyl group and a nitro group attached to the anthraquinone core, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-nitroanthraquinone typically involves the nitration of 2-ethyl anthraquinone. This process can be carried out using fuming nitric acid in an organic halohydrocarbon solvent . The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1-nitroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas and copper nanoparticles as catalysts.
Substitution: Amines and other nucleophiles under appropriate conditions.
Major Products:
Reduction: 1-amino-2-ethyl anthraquinone.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
2-Ethyl-1-nitroanthraquinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, although specific applications are less documented.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-nitroanthraquinone involves its interaction with molecular targets through its nitro and ethyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules.
Comparison with Similar Compounds
2-Methyl-1-nitroanthraquinone: Similar in structure but with a methyl group instead of an ethyl group.
1-Nitroanthraquinone: Lacks the ethyl group, leading to different chemical properties and reactivity.
Uniqueness: 2-Ethyl-1-nitroanthraquinone is unique due to the presence of both an ethyl and a nitro group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific industrial and research applications .
Properties
CAS No. |
56600-58-9 |
|---|---|
Molecular Formula |
C16H11NO4 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
2-ethyl-1-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C16H11NO4/c1-2-9-7-8-12-13(14(9)17(20)21)16(19)11-6-4-3-5-10(11)15(12)18/h3-8H,2H2,1H3 |
InChI Key |
GROCBQWLHMMTLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B13763515.png)
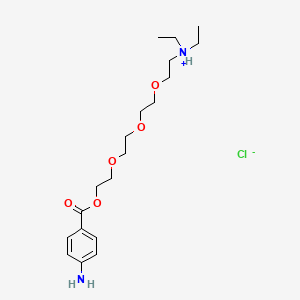
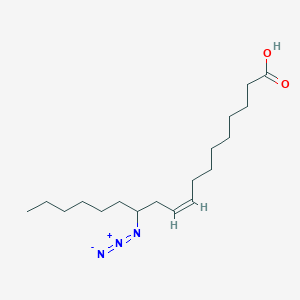

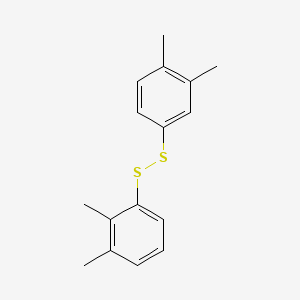
![4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one](/img/structure/B13763543.png)

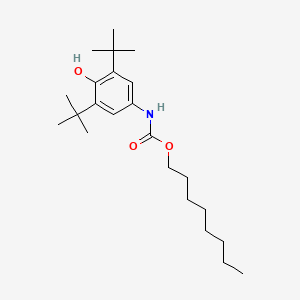
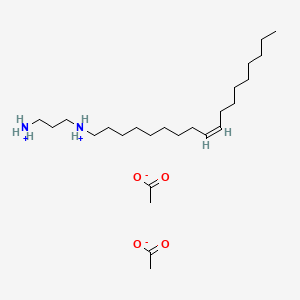
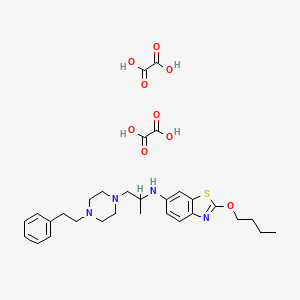

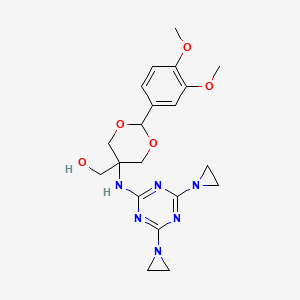

![4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B13763590.png)
